(2-Methoxypyridin-3-yl)methanamine hydrochloride
Description
(2-Methoxypyridin-3-yl)methanamine hydrochloride (CAS: 1588441-13-7) is a pyridine derivative featuring a methoxy group at the 2-position and an aminomethyl group at the 3-position of the pyridine ring, with a hydrochloride counterion. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research due to its structural versatility . Its hydrochloride salt improves solubility and crystallinity, making it suitable for synthetic applications .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPYUKOBJLUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxypyridin-3-yl)methanamine hydrochloride typically involves the reaction of 2-methoxypyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Methoxypyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The methoxy and methanamine groups play crucial roles in binding to the active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Varied Substituents
Key Structural Variations
- Positional Isomerism: The 2-methoxy vs. 3-methoxy substitution (e.g., CAS 1588441-13-7 vs. 1276056-71-3) alters electronic distribution, impacting binding affinity in receptor-targeted applications.
- Electron-Withdrawing Groups : Chlorine (CAS 1257535-41-3) and trifluoromethyl () substituents increase lipophilicity and resistance to oxidative metabolism compared to methoxy derivatives .
Heterocyclic Analogues
Thiazole and Thiophene Derivatives
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-35-0): Incorporates a thiazole ring and chlorophenyl group, enhancing π-π stacking interactions. Melting point: 268°C, indicating high thermal stability .
- (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (CAS 1052519-53-5): Combines thiophene and tetrahydropyran moieties, offering conformational rigidity for selective receptor modulation .
Pharmacologically Active Analogues
- Compound 36 (): A cyclopropyl-containing derivative, 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxypyridin-3-yl)methyl]methanamine, demonstrates serotonin 2C (5-HT2C) receptor selectivity. Its synthesis via General Method C highlights shared intermediates (e.g., 2-methoxynicotinaldehyde) with the target compound .
- (2RS,4SR)-37c (): A GABA transporter inhibitor with a fluorophenyl group, showcasing how aromatic substituents influence central nervous system activity.
Biological Activity
(2-Methoxypyridin-3-yl)methanamine hydrochloride, a compound with the molecular formula CHNO·HCl, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
The compound features a pyridine ring substituted with a methoxy group and an amine, making it structurally significant in various chemical and biological contexts. The presence of these functional groups contributes to its unique reactivity and biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as an inhibitor or activator , depending on the target:
- Enzyme Interaction : It binds to active sites of enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological functions.
Biological Activities
Research has demonstrated several notable biological activities associated with this compound:
-
Antimicrobial Activity :
- Exhibits effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies indicate potential antibacterial properties against E. coli and Staphylococcus aureus.
- Minimum inhibitory concentration (MIC) values have been reported at 62.5 µg/mL for E. coli and higher for other pathogens .
- Antiproliferative Effects :
-
Neuroprotective Properties :
- Some studies suggest that the compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems, although more research is needed to elucidate these mechanisms.
Comparative Analysis
To understand the unique characteristics of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| (3-Methoxypyridin-2-yl)methanamine hydrochloride | Different positioning of functional groups | Varies in binding affinity |
| 5-Amino-2-methoxypyridine | Amino group presence | Antimicrobial properties |
| 2-Bromo-6-methoxypyridine | Bromine substitution | Potentially enhanced reactivity |
This table highlights how variations in structure influence biological activity and reactivity.
Case Studies
- Study on Antibacterial Activity : A recent study assessed the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition at concentrations similar to those effective against standard strains .
- Anticancer Research : Another study focused on the antiproliferative effects against lung cancer cell lines, demonstrating that the compound could reduce cell viability significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
